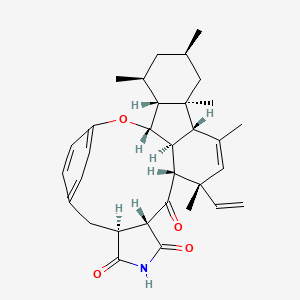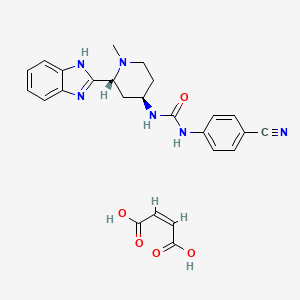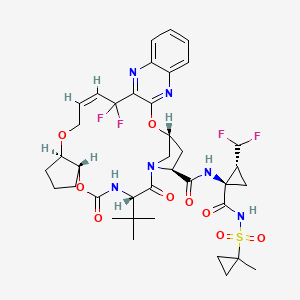![molecular formula C31H30FN7O B607711 1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol CAS No. 1196546-33-4](/img/structure/B607711.png)
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Overview
Description
GNE-8525 is a potent and selective pan-TRK inhibitor. GNE-8525 demonstrated potent antiproliferation activity with IC50 = 0.003 μM. In a tumor xenograft model derived from the KM12 cell line, GNE-8525 demonstrated in vivo antitumor efficacy when administered at ascending doses twice daily (bid) for 14 days in rats. Deregulated kinase activities of tropomyosin receptor kinase (TRK) family members have been shown to be associated with tumorigenesis and poor prognosis in a variety of cancer types. In particular, several chromosomal rearrangements involving TRKA have been reported in colorectal, papillary thyroid, glioblastoma, melanoma, and lung tissue that are believed to be the key oncogenic driver in these tumors.
Scientific Research Applications
Antiviral Activity
Research has demonstrated the potential antiviral properties of derivatives of imidazo[1,2-b]pyridazine, a closely related compound to the chemical . For example, Enguehard-Gueiffier et al. (2013) found that certain biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine showed inhibitory properties on bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) replication (Enguehard-Gueiffier et al., 2013).
Antitubercular Properties
Imidazo[1,2-a]pyridine derivatives, akin to the subject compound, have shown promise in antitubercular activity. Abhale et al. (2016) synthesized a series of imidazo[1,2-a]pyridine derivatives and tested them against Mycobacterium smegmatis, revealing that certain substituents significantly enhanced antitubercular activity (Abhale et al., 2016).
Cardiotonic Potential
A related compound, imidazo[1,2-a]pyridine, has been identified as a potent and selective inhibitor of phosphodiesterase III and a positive inotropic agent, suggesting potential cardiotonic applications. Yamanaka et al. (1991) highlighted the synthesis and inotropic activity of several imidazo[1,2-a]pyridinyl derivatives, indicating their therapeutic potential for congestive heart failure (Yamanaka et al., 1991).
Antimicrobial Activity
Compounds containing the imidazo[1,2-a]pyridine moiety, similar to the chemical , have been synthesized and tested for antimicrobial activity. Shah et al. (2008) reported the synthesis of novel pyrazoline derivatives containing imidazo[1,2-a]pyridine and their potential antimicrobial properties (Shah et al., 2008).
properties
CAS RN |
1196546-33-4 |
|---|---|
Product Name |
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol |
Molecular Formula |
C31H30FN7O |
Molecular Weight |
535.63 |
IUPAC Name |
1-[4-[6-[6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2 |
InChI Key |
BLGCSOKKBWHJMB-HHHXNRCGSA-N |
SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C4=CC=CC(=N4)C5=CC(=NC=C5)N6CCC(CC6)O)C=C2)C7=CC(=CC=C7)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GNF-8625; GNF 8625; GNF8625. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
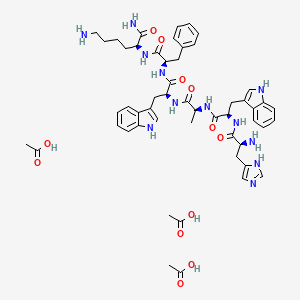
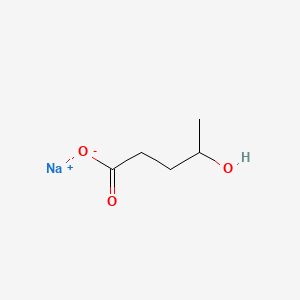
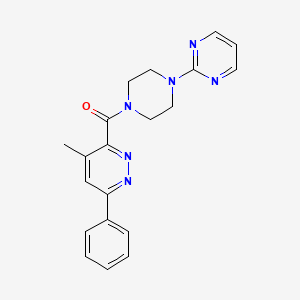
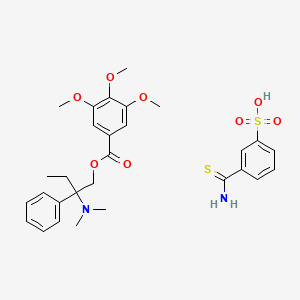
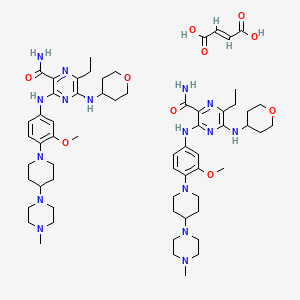
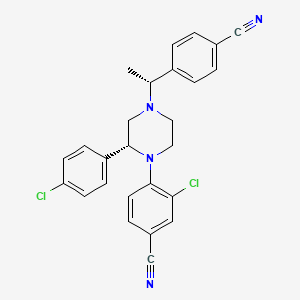


![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)
